5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to a class of heterocyclic derivatives featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core, substituted with a 3,4-dimethoxyphenyl group, a 4-(2-fluorophenyl)piperazinyl moiety, and an ethyl group at position 2 of the thiazolo ring.
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O3S/c1-4-21-27-25-31(28-21)24(32)23(35-25)22(16-9-10-19(33-2)20(15-16)34-3)30-13-11-29(12-14-30)18-8-6-5-7-17(18)26/h5-10,15,22,32H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQUQROSOYIGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on in silico studies, this compound showed a good potential as an inhibitor for dengue virus type 2 (den2) ns2b/ns3 serine protease. This suggests that the compound may interact with its targets by inhibiting their enzymatic activity, thereby preventing the progression of the viral life cycle.
Biochemical Pathways
Given its potential role as a viral protease inhibitor, it may interfere with the replication of the dengue virus by inhibiting the ns2b/ns3 serine protease, an enzyme crucial for the post-translational processing of the viral polyprotein.
Pharmacokinetics
The introduction of a fluorine atom into an organic molecule, as seen in this compound, may lead to significant influences on its physical properties, potentially affecting its pharmacokinetic profile.
Result of Action
Given its potential inhibitory effect on the den2 ns2b/ns3 serine protease, it may prevent the maturation of viral proteins, thereby inhibiting the replication of the dengue virus.
Biological Activity
5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound characterized by its unique structural features. It includes a thiazolo[3,2-b][1,2,4]triazole core and various functional groups that suggest potential pharmacological properties. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 497.6 g/mol. Its structure includes:
- A thiazolo[3,2-b][1,2,4]triazole core known for diverse biological activities.
- A piperazine moiety substituted with a fluorophenyl group and a dimethoxyphenyl group.
- A hydroxyl group at the triazole position enhancing solubility and reactivity.
Anticancer Potential
The thiazolo[3,2-b][1,2,4]triazole core has been associated with anticancer properties. Compounds with similar structures have shown significant activity against various cancer cell lines. For instance:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Fluorophenyl)thiazolo[5,4-f][1,3]benzothiadiazole | Contains thiazole and benzothiadiazole | Known for potent anticancer properties |
| 5-Methylthiazolo[3,2-b][1,2,4]triazole | Similar triazole core | Exhibits antifungal activity |
The unique combination of functional groups in this compound may confer distinct biological activities not present in these analogs. Further research is needed to elucidate its specific anticancer mechanisms.
Neuropharmacological Effects
Similar compounds have been investigated for neuropharmacological effects. The piperazine moiety is known to interact with various neurotransmitter receptors. Studies on related piperazine derivatives indicate potential anxiolytic and antidepressant activities. The biological evaluation of this compound could reveal similar effects.
The precise mechanism of action for this compound remains to be fully understood. However, its structural features suggest possible interactions with:
- Enzymes : Inhibition of key enzymes involved in cancer metabolism or neurotransmitter degradation.
- Receptors : Binding to serotonin or dopamine receptors due to the piperazine structure.
Case Studies and Research Findings
Research into similar compounds has yielded promising results:
- Urease Inhibition : Compounds derived from piperazine have shown potent urease inhibition with IC50 values significantly lower than standard inhibitors like thiourea . This suggests that the compound could also exhibit similar inhibitory effects.
- Binding Affinities : Molecular docking studies indicate favorable interactions with various biological targets. For example, compounds similar to our target have demonstrated strong binding affinities with receptor sites critical for their biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their differences are summarized in Table 1.
| Compound Name | Core Structure | Substituents | Key Features | Potential Implications |
|---|---|---|---|---|
| 5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 3,4-Dimethoxyphenyl; 4-(2-fluorophenyl)piperazinyl; 2-ethyl | Electron-donating methoxy groups enhance lipophilicity; 2-fluorophenyl may improve CNS targeting. | Potential serotonin/dopamine receptor modulation due to piperazine; antifungal activity via triazole-thiazole core . |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 4-Ethoxy-3-methoxyphenyl; 4-(3-chlorophenyl)piperazinyl; 2-methyl | Chlorophenyl increases electronegativity; ethoxy group may reduce metabolic stability compared to methoxy. | Lower CNS penetration due to chlorine’s higher molecular weight; possible antiparasitic activity . |
| 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Thiazole-pyrazole-triazole | Multiple 4-fluorophenyl groups; triazole-methyl | Isostructural with perpendicular fluorophenyl orientation, reducing planarity. | Altered binding kinetics due to steric effects; potential kinase inhibition . |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Triazolo-thiadiazole | 4-Methoxyphenyl; variable R groups (e.g., methyl, ethyl) | Planar triazole-thiadiazole core with methoxyphenyl enhancing electron density. | Antifungal activity via 14-α-demethylase inhibition (docking studies); R groups modulate solubility . |
Pharmacological and Physicochemical Properties
- Piperazine Derivatives : The target compound’s 4-(2-fluorophenyl)piperazinyl group contrasts with 4-(3-chlorophenyl)piperazinyl in . Fluorine’s smaller size and higher electronegativity may improve receptor binding specificity compared to chlorine, which increases molecular weight and logP .
- Methoxy vs. Ethoxy Groups : The 3,4-dimethoxyphenyl substituent in the target compound likely offers better metabolic stability than ethoxy groups (as in ), which are more susceptible to oxidative degradation .
- Triazole-Thiazole Core : Similar to ’s triazolo-thiadiazoles, the thiazolo-triazole core in the target compound may interact with fungal cytochrome P450 enzymes (e.g., 14-α-demethylase), though activity depends on substituent positioning .
Conformational and Electronic Effects
- The target compound’s 2-fluorophenyl group on piperazine may adopt a similar conformation, affecting binding to G-protein-coupled receptors .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo-triazole core followed by substitution with piperazine and aryl groups. Critical steps include:
- Nucleophilic substitution for introducing the 4-(2-fluorophenyl)piperazine moiety under reflux in ethanol or toluene .
- Mannich-type reactions to couple the 3,4-dimethoxyphenyl group, requiring precise control of pH and temperature (e.g., 70–80°C in PEG-400 with catalytic Bleaching Earth Clay) .
- Purification via column chromatography or recrystallization (e.g., using DMF–EtOH mixtures) to isolate the final product . Yield optimization hinges on solvent selection, catalyst loading, and reaction duration. For instance, prolonged reflux (>2 hours) in ethanol improves substitution efficiency but risks decomposition .
Q. Which spectroscopic and chromatographic methods are critical for structural validation?
- 1H NMR and IR spectroscopy : Confirm the presence of methoxy (δ ~3.8–4.0 ppm), fluorophenyl (δ ~7.2–7.5 ppm), and triazole/thiazole protons (δ ~8.0–8.5 ppm). IR detects C=O (1650–1700 cm⁻¹) and S–C=N (650–750 cm⁻¹) stretches .
- HPLC : Assess purity (>95% recommended) using C18 columns with acetonitrile/water gradients .
- Elemental analysis : Verify stoichiometry (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .
Q. How is preliminary biological activity evaluated for this compound?
- In vitro assays : Screen for antimicrobial (e.g., agar diffusion against E. coli and S. aureus) or anticancer activity (MTT assay on HeLa or MCF-7 cells) at concentrations 1–100 µM .
- Enzyme inhibition : Test against targets like 14-α-demethylase (CYP51) using fluorometric assays, with IC₅₀ values compared to reference inhibitors (e.g., fluconazole) .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance yield and scalability?
- Green chemistry approaches : Replace traditional solvents (DMF, toluene) with PEG-400 or ionic liquids to reduce toxicity and improve recyclability .
- Flow chemistry : Implement continuous flow reactors for piperazine coupling steps, achieving >85% yield with residence times <30 minutes .
- DoE (Design of Experiments) : Use factorial designs to identify optimal temperature (70–90°C), catalyst loading (5–15 wt%), and molar ratios (1:1.2–1.5) .
Q. What computational strategies validate target engagement and mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with 14-α-demethylase (PDB: 3LD6). Key residues (e.g., Leu321, Phe228) show hydrogen bonding with the triazole ring and hydrophobic interactions with the dimethoxyphenyl group .
- MD simulations : Assess binding stability (RMSD <2.0 Å over 100 ns) and free energy (MM-PBSA ΔG < −8 kcal/mol) .
Q. How should researchers resolve contradictions in reported biological activity data?
- Meta-analysis : Compare IC₅₀ values across studies (e.g., CYP51 inhibition ranging 0.5–5 µM) to identify outliers due to assay variability (e.g., substrate concentration, incubation time) .
- Dose-response refinement : Conduct full 12-point dose curves (0.1–100 µM) in triplicate to minimize false positives .
- Off-target profiling : Use kinase panels (e.g., Eurofins) to rule out non-specific effects .
Q. What methodologies assess compound stability under physiological conditions?
- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) for 24 hours. Monitor degradation via HPLC; >90% stability at pH 7.4 indicates suitability for oral delivery .
- Thermal analysis : TGA/DSC reveals decomposition onset >200°C, suggesting solid-state stability at room temperature .
Q. How can AI-driven tools enhance experimental design for this compound?
- Predictive modeling : Train ML models (e.g., Random Forest) on existing synthesis data to predict optimal reaction conditions (R² >0.85) .
- Automated high-throughput screening : Integrate robotic platforms with AI to test 100+ analogs/week for SAR analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
